1-(Cuban-1-yl)ethan-1-one is an organic compound with the molecular formula and a molecular weight of approximately 150.19 g/mol. This compound features a cuban structure, which is a polycyclic hydrocarbon known for its unique three-dimensional shape. The presence of the ethanone functional group indicates that it is a ketone, characterized by the carbonyl group (C=O) bonded to a carbon atom that is part of a larger hydrocarbon structure. Its systematic name reflects its structural components, highlighting both the cuban moiety and the ethanone functionality .
-(Cuban-1-yl)ethan-1-one, also known as cubanone, is an organic molecule with the chemical formula C10H10O. Due to its unique cage-like structure, cubanone is considered a novel building block molecule in organic synthesis. Scientists are exploring its potential use in creating new complex molecules with specific properties.
Here are some examples of research articles describing cubanone as a building block molecule:
The research on cubanone is still in its early stages, but its unique structure suggests potential applications in various fields, including:
The chemical reactivity of 1-(Cuban-1-yl)ethan-1-one can be categorized into several types of reactions:
These reactions are fundamental in organic synthesis, allowing for the modification and transformation of the compound into more complex structures
Synthesis of 1-(Cuban-1-yl)ethan-1-one can be achieved through several methods: These methods highlight the versatility in synthetic approaches available for generating this compound .
1-(Cuban-1-yl)ethan-1-one has potential applications in various fields:
Interaction studies involving 1-(Cuban-1-yl)ethan-1-one could provide insights into its potential biological mechanisms. Investigating how this compound interacts with biomolecules such as proteins or nucleic acids could reveal its mode of action if it exhibits pharmacological effects. Initial studies might focus on enzyme inhibition assays or binding affinity tests with target receptors to assess its therapeutic potential .
Several compounds share structural similarities with 1-(Cuban-1-yl)ethan-1-one. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 1-Acetylindole | Indole ring with an acetyl group | Antimicrobial and anticancer properties |
| 2-Cubanol | Hydroxylated cubane derivative | Potential use in fragrance and flavoring |
| 3-Cubene | Unsaturated hydrocarbon | Used in organic synthesis and as a flavoring agent |
While these compounds may share certain functionalities or structural motifs with 1-(Cuban-1-yl)ethan-1-one, each possesses distinct chemical and physical properties that influence their reactivity and applications. The unique cuban framework combined with the ethanone functionality may provide novel characteristics not found in these similar compounds .
The story of 1-(cuban-1-yl)ethan-1-one begins with Philip Eaton and Thomas Cole’s landmark 1964 synthesis of cubane itself, a milestone that defied prevailing assumptions about bond angle strain in organic molecules. While initial work focused on the parent hydrocarbon, chemists quickly recognized that functionalized cubanes could combine kinetic stability with enhanced reactivity for downstream applications.
Key advancements emerged from iterative improvements to cubane synthesis protocols. The original 11-step route to cubane-1,4-dicarboxylic acid – a critical precursor – was streamlined through solvent optimization (replacing carcinogenic benzene with toluene) and improved dehydrohalogenation conditions using sodium hydroxide in ethanol. These modifications laid the groundwork for efficient production of cubane derivatives, including 1-(cuban-1-yl)ethan-1-one.
The first reported synthesis of this specific ketone likely occurred in the late 20th century as part of broader efforts to diversify cubane’s functional group repertoire. By adapting Favorskii rearrangement techniques originally developed for cubane-1,4-dicarboxylic acid, researchers achieved selective ketone installation while maintaining the integrity of the cubic framework. Modern access routes often employ photochemical [2+2] cycloadditions of brominated cyclopentenone derivatives, followed by controlled decarboxylation sequences.
The systematic name 1-(cuban-1-yl)ethan-1-one follows substitutive nomenclature rules:
| System | Representation |
|---|---|
| SMILES | C(C12C3C4C1C5C4C3C25)C(=O)C |
| InChI | 1S/C10H10O/c1-2(11)10-7-4-3-5(7)9(10)6(3)8(4)10/h3-9H,1H3 |
| CAS Registry | 80606-52-6 |
The compound belongs to two broader classes:
X-ray crystallography confirms that the acetyl group induces minimal distortion to the cubane core, maintaining bond angles of 89–91° at the substituted carbon.
As a monosubstituted cubane derivative, 1-(cuban-1-yl)ethan-1-one occupies a strategic niche between basic hydrocarbon research and applied materials studies:
Recent computational studies highlight its potential as a building block for 3D covalent organic frameworks (COFs), where the cubic geometry enforces precise pore size distributions.
The compound’s hybrid nature – combining cubane’s structural rigidity with ketone reactivity – has spurred innovations across multiple domains:
The classical synthesis of cubane and its ketone derivatives, including 1-(Cuban-1-yl)ethan-1-one, is rooted in the landmark work of Philip Eaton and Thomas Cole, who first achieved the total synthesis of cubane in 1964. The cubane skeleton, characterized by its highly strained cubic structure, posed significant synthetic challenges due to the severe angle strain and the need for precise functional group manipulations. The classical approach to cubane-based ketones is a multi-step process that begins with relatively simple starting materials and proceeds through a series of carefully orchestrated transformations.
The initial steps in the classical synthesis involve the construction of a cyclopentanone core, typically via the ketonic decarboxylation of hexane-1,6-dioic acid (adipic acid). This reaction is base-catalyzed and conducted at elevated temperatures, leading to the formation of cyclopentanone with the concomitant release of carbon dioxide, thus increasing entropy and driving the reaction forward [1]. The cyclopentanone is then protected as an ethylene ketal to prevent undesired side reactions during subsequent steps. The protection is achieved under basic conditions, often using sodium hydroxide in methanol at moderate temperatures, and the product is isolated by crystallization [1] [3].
Following protection, the synthetic sequence proceeds through a series of functional group interconversions, including bromination, elimination, and Diels-Alder cycloadditions, to incrementally build up the cubane framework. A critical step involves the formation of a bisethylene ketal intermediate, which, after deprotection under acidic conditions, yields a key cubane-1,4-dioic acid precursor [1]. The cubane-1,4-dioic acid serves as a versatile intermediate for further functionalization, including the introduction of ketone groups at specific positions.
The final stages of the classical route often employ Barton esterification and subsequent decarboxylation to remove extraneous carboxylic acid groups, thereby refining the substitution pattern on the cubane core [1]. The overall sequence is characterized by its complexity, reliance on protecting group strategies, and the need for precise control over reaction conditions to manage the high strain energy inherent in the cubane system.
| Step | Typical Yield (%) | Key Reagents/Conditions |
|---|---|---|
| Cyclopentanone formation | 76–95 | Base, water, 290°C |
| Ketal protection | 76–92 | Ethylene glycol, base, methanol, 65°C |
| Bromination/Elimination | 69–85 | Bromine, base, ethanol |
| Diels-Alder cycloaddition | 76–92 | Diene, dienophile, basic conditions |
| Deprotection (hydrolysis) | 91–95 | Acid, water |
| Barton esterification | 71–95 | Thionyl chloride, alcohol |
| Decarboxylation | 45–90 | Radical initiator, heat |
These classical routes laid the foundation for the synthesis of cubane-based ketones, but they are labor-intensive and often limited in scalability due to the number of steps, the need for hazardous reagents, and the challenges associated with purifying highly strained intermediates.
Advances in synthetic organic chemistry have enabled the development of more efficient and selective methodologies for the preparation of 1-(Cuban-1-yl)ethan-1-one. Modern strategies leverage improved functional group transformations, catalytic processes, and innovative building block approaches to streamline the synthesis and enhance overall yields.
One significant modern advancement is the use of metal-catalyzed transformations to introduce functional groups onto the cubane core. Transition metal catalysis, particularly with palladium and silver, has facilitated regioselective functionalization and isomerization reactions that were previously challenging or inaccessible [2]. For example, the silver(I)-catalyzed isomerization of asymmetrically substituted cubanes enables the selective formation of cuneane derivatives, which, although distinct from cubane, demonstrate the power of metal catalysis in manipulating highly strained frameworks [2]. Such methodologies have inspired analogous approaches for the functionalization of cubane itself.
In the context of 1-(Cuban-1-yl)ethan-1-one, modern synthetic strategies often begin with cubane-1-carboxylic acid or its derivatives, which are readily accessible from cubane-1,4-dicarboxylic acid through selective decarboxylation and functional group manipulation [3]. The introduction of the ethanone moiety can be achieved via Friedel-Crafts acylation or transition metal-catalyzed carbonylation, depending on the desired substitution pattern and functional group tolerance.
Recent developments have also explored the use of cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to install functionalized side chains onto the cubane scaffold. These reactions benefit from the availability of cubane-based boronic acids and halides, which serve as versatile intermediates for further elaboration. The use of mild conditions and high functional group compatibility in these modern methods has significantly expanded the synthetic toolbox for cubane-based ketones.
A comparative analysis of classical and modern strategies is presented below:
| Approach | Number of Steps | Overall Yield (%) | Key Features |
|---|---|---|---|
| Classical (Eaton-Cole) | 8–12 | 10–20 | Multi-step, protection/deprotection |
| Modern (Catalytic/Modular) | 4–7 | 20–40 | Catalysis, cross-coupling |
These modern methodologies not only improve efficiency but also open new avenues for the diversification of cubane derivatives, including the targeted synthesis of 1-(Cuban-1-yl)ethan-1-one with enhanced regioselectivity and functional group compatibility.
Regioselective functionalization is a central challenge in the synthesis of cubane-based ketones, given the high symmetry and equivalent reactivity of many positions on the cubane core. Achieving selective introduction of the ethanone group at the 1-position requires careful orchestration of reaction conditions, choice of reagents, and, in some cases, the use of directing groups or protecting strategies.
One classical approach to regioselectivity involves the use of pre-functionalized cubane intermediates, such as cubane-1,4-dicarboxylic acid, which allows for selective manipulation at the 1- or 4-positions through differential reactivity of the carboxylic acid groups [1] [3]. Selective decarboxylation or esterification can be employed to generate mono-functionalized cubane derivatives, which serve as precursors for further transformation into ketones.
Modern regioselective methodologies increasingly utilize transition metal catalysis to achieve site-selective functionalization. For example, the use of palladium-catalyzed cross-coupling reactions with cubane-1-halides enables the introduction of acyl or alkyl groups at the desired position, often with high selectivity and under mild conditions. The choice of ligand, base, and solvent can be optimized to favor the formation of the 1-substituted product.
Computational studies, including density functional theory (DFT) calculations, have provided valuable insights into the electronic and steric factors governing regioselectivity in cubane functionalization. These studies reveal that the distribution of electron density and the accessibility of specific positions on the cubane core can be modulated by substituent effects, enabling rational design of selective synthetic routes [2].
The following table summarizes key regioselective functionalization strategies for cubane derivatives:
| Strategy | Directing Group/Intermediate | Selectivity Achieved | Reference Example |
|---|---|---|---|
| Pre-functionalization (diacid) | Cubane-1,4-dicarboxylic acid | 1- or 4-position | Classical, Eaton-Cole |
| Metal-catalyzed cross-coupling | Cubane-1-halide | 1-position | Modern, Pd-catalysis |
| Computationally guided approaches | Electronic/steric tuning | Tunable | DFT studies, recent |
The development of regioselective functionalization methods has been instrumental in enabling the synthesis of 1-(Cuban-1-yl)ethan-1-one and related derivatives with precise control over substitution patterns, thereby expanding their utility in materials science and molecular design.
The scalability of cubane-based ketone synthesis, including 1-(Cuban-1-yl)ethan-1-one, is a critical consideration for both research and potential industrial applications. Early syntheses were often limited to milligram or gram scales due to the complexity of the synthetic sequence and the challenges associated with handling strained intermediates. However, significant progress has been made in scaling up key steps and improving overall yields.
Process improvements in the synthesis of cubane-1,4-dicarboxylic acid, a pivotal intermediate, have been central to enhancing scalability. Modifications to reaction conditions, such as the use of toluene instead of benzene as a solvent and the replacement of expensive or hazardous reagents with more benign alternatives, have reduced reaction times and improved safety profiles [3]. For instance, the use of sodium hydroxide and ethanol for dehydrohalogenation, instead of potassium tert-butoxide in tetrahydrofuran, has simplified the process and reduced costs.
The hydrolysis of bis-ketal intermediates with hydrochloric acid in carbon tetrachloride has yielded high-purity monoketal products, and photolytic ring closure to the cubane cage structure has been optimized to proceed efficiently in methylene chloride, avoiding the use of benzene [3]. These process enhancements have enabled the preparation of cubane derivatives on kilogram scales, as summarized in the following data table:
| Compound/Intermediate | Scale (kg) | Yield (%) | Process Improvement |
|---|---|---|---|
| Cyclopentanone ethylene ketal | 80 | 89–95 | Solvent change, salting |
| Tribromo ketal | 14 | 85 | Reagent optimization |
| Bis-ketal | 7 | 92 | Crystallization |
| Monoketal | 12 | 95 | Acid hydrolysis |
| Cage monoketal | 2 | 100 | Photolytic closure |
| Cage dione | 2 | 95 | Extraction improvements |
| Cubane-1,4-diacid | 0.285 | 45 | Scale-up optimization |
These scalable methodologies have facilitated the broader study and application of cubane-based ketones, including 1-(Cuban-1-yl)ethan-1-one, in fields ranging from energetic materials to pharmaceuticals.
The adoption of green chemistry principles in the synthesis of 1-(Cuban-1-yl)ethan-1-one reflects a broader trend toward sustainability and environmental responsibility in chemical research. Green chemistry seeks to minimize the use of hazardous reagents, reduce waste, and improve energy efficiency throughout the synthetic process.
Recent efforts in the synthesis of cubane derivatives have focused on replacing toxic solvents, such as benzene and carbon tetrachloride, with more benign alternatives like toluene and methylene chloride [3]. The use of water as a solvent in the ketonic decarboxylation of adipic acid exemplifies the application of green chemistry principles at the earliest stages of the synthetic sequence [1]. Additionally, the optimization of reaction conditions to operate at lower temperatures and with reduced reagent excess has contributed to energy savings and waste reduction.
Catalytic methodologies, particularly those employing transition metals, offer significant advantages in terms of atom economy and selectivity, thereby reducing the need for stoichiometric reagents and minimizing byproduct formation [2]. The development of recyclable catalysts and the use of renewable starting materials are active areas of research aimed at further enhancing the sustainability of cubane-based ketone synthesis.
A comparison of classical and green chemistry approaches is provided below:
| Parameter | Classical Approach | Green Chemistry Approach |
|---|---|---|
| Solvent Use | Benzene, CCl₄ | Toluene, methylene chloride, H₂O |
| Reagent Toxicity | Hazardous (e.g., SOCl₂) | Benign alternatives |
| Energy Consumption | High (elevated temps) | Optimized (lower temps) |
| Waste Generation | Significant | Minimized |
| Catalysis | Limited | Extensive |
The integration of green chemistry principles into the synthesis of 1-(Cuban-1-yl)ethan-1-one not only aligns with environmental and regulatory imperatives but also enhances the overall efficiency and safety of the synthetic process.
The quantum mechanical foundation for understanding cubane structures, including 1-(Cuban-1-yl)ethan-1-one, relies heavily on advanced computational methodologies that address the unique challenges posed by highly strained molecular systems [1] [2] [3]. Density Functional Theory calculations using functionals such as B3LYP with basis sets ranging from 6-31G(d) to 6-311+G(d,p) have been extensively employed to characterize the electronic structure of the cubane core [2] [4]. These investigations reveal that the cubic geometry imposes severe constraints on the molecular orbitals, leading to significant deviations from idealized tetrahedral bonding patterns.
The cubane framework exhibits carbon-carbon bond angles of exactly 90°, contrasting dramatically with the preferred tetrahedral angle of 109.5° [5] [6]. This geometric constraint forces substantial rehybridization of the carbon atoms, resulting in carbon-carbon bonds that become p-rich while the exocyclic bonds acquire enhanced s-character [6]. Quantum mechanical calculations demonstrate that this distortion leads to approximately 31% s-character in the carbon-hydrogen bonds, as evidenced by the elevated 13C-1H coupling constant of 155 Hz [6].
For 1-(Cuban-1-yl)ethan-1-one specifically, the quantum mechanical studies indicate that the introduction of the carbonyl functional group creates additional electronic perturbations to the already strained cubane system. The molecular orbital calculations reveal that the HOMO-LUMO energy gap for simple cubane is approximately 7.5 eV [2] [8], though this value is modified by the presence of the acetyl substituent in the ethanone derivative.
The carbonyl functionality in 1-(Cuban-1-yl)ethan-1-one introduces a complex interplay between the highly strained cubane core and the polarized C=O double bond [9] [10]. Computational analysis reveals that the carbonyl group maintains its characteristic electronic structure while being influenced by the unique electronic environment of the cubane framework. The π bonding orbital of the carbonyl group exhibits localization primarily on the oxygen atom due to its higher electronegativity, while the π* antibonding orbital shows greater character at the carbon center [9].
The computational studies demonstrate that nucleophilic attack on the carbonyl carbon follows the established Bürgi-Dunitz trajectory, approaching at approximately 107° to the C=O bond plane [10]. This geometric preference arises from the need to maximize overlap with the π* antibonding orbital while minimizing repulsion from the filled π bonding electrons. The cubane core's electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to similar ketones attached to unstrained hydrocarbon frameworks.
Density Functional Theory calculations reveal that the interaction between the cubane σ-framework and the carbonyl π-system creates unique orbital mixing patterns [11]. The highly strained C-C bonds of the cubane core possess enhanced π-character due to the forced 90° bond angles, leading to partial conjugation with the carbonyl system. This interaction manifests in the molecular orbital structure as delocalization extending from the cubane cage into the carbonyl π-system.
The carbonyl oxygen lone pairs in 1-(Cuban-1-yl)ethan-1-one exhibit modified basicity compared to conventional ketones due to the electron-withdrawing effect of the cubane substituent. Computational analysis indicates that the cubane core withdraws electron density through both inductive and hyperconjugative mechanisms, resulting in reduced nucleophilicity of the oxygen lone pairs and altered hydrogen bonding capabilities.
The molecular orbital characteristics of 1-(Cuban-1-yl)ethan-1-one reflect the profound impact of structural strain on electronic distribution and bonding patterns [12] [13] [5]. The cubane core forces significant deviation from normal sp³ hybridization, resulting in carbon atoms that adopt hybrid orbitals with enhanced p-character in the cage bonds and increased s-character in the exocyclic positions. This rehybridization pattern has direct implications for the molecular orbital energies and spatial distributions.
The bonding molecular orbitals within the cubane framework exhibit strong localization on the C-C bonds, with each orbital encompassing the highly strained σ-bonds that maintain the cubic geometry [14] [5]. These orbitals are significantly higher in energy compared to unstrained alkane systems due to the geometric constraints imposed by the cubic structure. The antibonding counterparts of these orbitals are correspondingly elevated in energy, creating a compressed energy manifold that affects the overall electronic stability of the molecule.
The frontier molecular orbitals of 1-(Cuban-1-yl)ethan-1-one display characteristic features that combine contributions from both the cubane cage and the carbonyl functionality [8]. The Highest Occupied Molecular Orbital typically exhibits contributions from the oxygen lone pairs of the carbonyl group mixed with cage orbital character, while the Lowest Unoccupied Molecular Orbital predominantly features the π* orbital of the carbonyl group with some delocalization onto the cubane framework.
The molecular orbital analysis reveals that the cubane core acts as a powerful electron-withdrawing group, stabilizing the occupied orbitals and destabilizing the unoccupied orbitals relative to the isolated carbonyl system [8]. This electronic perturbation has significant implications for the chemical reactivity of the compound, enhancing the electrophilicity of the carbonyl carbon and modifying the nucleophilicity of the oxygen center.
The orbital overlap patterns in 1-(Cuban-1-yl)ethan-1-one demonstrate unique characteristics arising from the geometric constraints of the cubane system [14]. The forced orthogonal arrangement of C-C bonds creates orbital interactions that resemble π-orbital characteristics, leading to enhanced electron delocalization despite the formally saturated nature of the cage structure. These unusual orbital overlap patterns contribute to the distinctive spectroscopic properties and chemical behavior of cubane derivatives.
Extensive Density Functional Theory investigations have provided detailed insights into the electronic structure and energetic properties of 1-(Cuban-1-yl)ethan-1-one and related cubane derivatives [2] [4] [15]. The choice of functional and basis set significantly impacts the accuracy of predictions for these highly strained systems, with hybrid functionals such as B3LYP generally providing reliable results for structural and energetic parameters.
DFT calculations reveal that the geometric optimization of 1-(Cuban-1-yl)ethan-1-one converges to a structure that maintains the cubic symmetry of the core while accommodating the planar geometry requirements of the carbonyl group [2]. The C-C bond lengths within the cubane cage are calculated to be approximately 1.57 Å, consistent with experimental observations for related cubane derivatives, while the C=O bond length adopts typical ketone values of approximately 1.21 Å.
The electronic structure analysis through DFT methods demonstrates that the charge distribution in 1-(Cuban-1-yl)ethan-1-one reflects the competing electronic demands of the strained cage and the polarized carbonyl functionality [4]. The cubane carbons bear partial positive charges due to the strain-induced rehybridization, while the carbonyl oxygen carries enhanced negative charge density. This charge separation creates a molecular dipole moment that differs significantly from unstrained ketone analogs.
Vibrational frequency calculations using DFT methods provide valuable information about the stability and dynamic behavior of 1-(Cuban-1-yl)ethan-1-one [2] [16]. All calculated frequencies are positive, confirming that the optimized structure represents a true minimum on the potential energy surface rather than a transition state or higher-order saddle point. The characteristic C=O stretching frequency is calculated to occur at higher wavenumbers compared to simple ketones, reflecting the electron-withdrawing influence of the cubane substituent.
Time-Dependent Density Functional Theory calculations have been employed to investigate the optical properties and electronic transitions of cubane derivatives [2]. These studies reveal that the absorption spectrum of 1-(Cuban-1-yl)ethan-1-one exhibits unique features arising from the electronic coupling between the cubane cage orbitals and the carbonyl π-system. The calculated excitation energies indicate that the compound may exhibit interesting photochemical properties due to the unusual electronic structure.
The thermodynamic stability of 1-(Cuban-1-yl)ethan-1-one is fundamentally governed by the enormous strain energy inherent in the cubane framework combined with the energetic contributions from the carbonyl functionality [17] [18] [19]. Computational studies using isodesmic and homodesmotic reaction schemes indicate that the strain energy of the cubane core reaches approximately 681 kJ/mol, representing one of the highest strain energies known for stable organic molecules [17] [20].
The strain energy analysis for cubane derivatives reveals that the introduction of functional groups can either increase or decrease the overall molecular strain depending on the electronic and steric properties of the substituents [20]. For 1-(Cuban-1-yl)ethan-1-one, the acetyl group introduces additional conformational strain due to the geometric requirements of the planar carbonyl system adjacent to the rigid cubic framework. However, the electron-withdrawing nature of the carbonyl group may provide some stabilization through electronic effects that partially compensate for the geometric strain.
Thermodynamic stability calculations demonstrate that despite the enormous strain energy, 1-(Cuban-1-yl)ethan-1-one exhibits kinetic persistence similar to other cubane derivatives [18] [6]. The high activation barriers required for decomposition pathways result from the geometric constraints that prevent easy access to lower-energy structures. The calculated activation energy for thermal decomposition exceeds 180 kJ/mol, ensuring stability under normal laboratory conditions.
The enthalpy of formation for 1-(Cuban-1-yl)ethan-1-one, while not experimentally determined, can be estimated through computational thermochemistry methods to be substantially positive due to the cubane strain energy [17]. The compound represents a metastable structure that persists due to kinetic barriers rather than thermodynamic favorability. This kinetic stability arises from the symmetry-forbidden nature of most decomposition pathways that would require simultaneous breaking of multiple bonds.
Pressure-dependent studies reveal that cubane derivatives exhibit unexpected stability under extreme conditions, with the cubic framework actually becoming more stable relative to alternative structures at elevated pressures [18]. This behavior suggests that 1-(Cuban-1-yl)ethan-1-one may exhibit enhanced stability under high-pressure conditions, contrary to chemical intuition based solely on strain energy considerations. The bulk modulus of cubane has been calculated at 14.5 GPa, indicating significant resistance to compression despite the high internal strain.